molecular formula C8H6BrClO B1590970 1-(4-Bromo-2-chlorophenyl)ethanone CAS No. 252561-81-2

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No. B1590970
M. Wt: 233.49 g/mol
InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)ethanone is a chemical compound with the CAS Number: 252561-81-2. It has a molecular weight of 233.49 .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-2-chlorophenyl)ethanone is 1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Bromo-2-chlorophenyl)ethanone is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

  • Organic Chemistry

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” is used in the synthesis of various organic compounds .
    • Method of Application : The compound is typically used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Analytical Chemistry

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” can be separated using Newcrom R1 HPLC column .
    • Method of Application : High Performance Liquid Chromatography (HPLC) is a method used to separate, identify, and quantify each component in a mixture. The compound is applied to the HPLC column and separated based on its interactions with the column and the solvent .
    • Results : The outcome is the separation of “1-(4-Bromo-2-chlorophenyl)ethanone” from other components in a mixture. The specific results, including any quantitative data or statistical analyses, would depend on the particular separation being performed .
  • Pharmaceutical Chemistry

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
    • Method of Application : The compound is typically used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Material Science

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” can be used in the synthesis of various materials .
    • Method of Application : The compound is typically used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new materials. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Synthesis of alpha-Bromoketones

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” can be used in the synthesis of alpha-bromoketones .
    • Method of Application : The compound is typically used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new alpha-bromoketones. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Material Involving 1,2,4-Triazole Systems

    • Application : “1-(4-Bromo-2-chlorophenyl)ethanone” can be used in the design and development of new materials involving 1,2,4-triazole systems .
    • Method of Application : The compound is typically used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular synthesis being performed .
    • Results : The outcomes of these syntheses are new materials involving 1,2,4-triazole systems. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIWOVJASCUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574181
Record name 1-(4-Bromo-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)ethanone

CAS RN

252561-81-2
Record name 1-(4-Bromo-2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252561-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-bromo-2-chloro-N-methoxy-N-methylbenzamide (890 mg, 3195 μmol) in THF (10 mL) at −5° C. under nitrogen was slowly added methylmagnesium bromide 3.0 m in diethyl ether (1278 μl, 3834 μmol). After 30 min another 1.3 mL (3.8 mmol; 1.2 eq) of MeMgBr added at 23° C. After an additional hour, LCMS suggests 95% conversion. Reaction quenched with sat NH4Cl (10 mL) and resulting white cake washed repeatedly with diethyl ether. Combined organics washed with water and sat NaCl then pushed through a plug of silica (10 g). 1-(4-bromo-2-chlorophenyl)ethanone isolated as a colorless oil.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1278 μL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of methylmagnesium iodide (0.82 M solution in diethylether; 113 ml, 92.4 mmol) was added a solution of 4-bromo-2-chlorobenzonitrile (10 g, 46.2 mmol) in diethylether (92 ml) dropwise, and the mixture was heated at reflux temperature for 16 hours. The mixture was cooled down to room temperature, added concentrated hydrochloric acid (50 ml), and the mixture was stirred for 5 hours. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:10) to give title compound (7.77 g, 72% yield).
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Methyl magnesium bromide (44 mL, 61.6 mmol, 1.4 M in tetrahydrofuran) was added to tetrahydrofuran (50 mL) at −78° C. (4-Bromo-2-chloro-N-methoxy-N-methyl-benzamide (3.52 g, 12.7 mmol) (from step 6-I) in tetrahydrofuran (30 mL) was added. The mixture was stirred at −78° C. for 45 minutes and then at room temperature for 1.5 hours. The reaction mixture was poured into ice water and saturated aqueous ammonium chloride was added. The mixture was extracted with ethyl acetate (3 times) and the combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was recrystallized from ethyl acetate/hexanes to give 1-(4-bromo-2-chloro-phenyl)-ethanone as a white solid (1.1 g, 37%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, G Zhao, L Pu - European Journal of Organic …, 2017 - Wiley Online Library
Alkenyl propargylic tertiary acetates were prepared by deprotonation of the corresponding enyne followed by nucleophilic addition to ketones and then treatment with acetic anhydride. …

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